Posaconazole Impurity

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling, the identification and quantification of impurities in an API, is a cornerstone of pharmaceutical development and manufacturing. pharmaffiliates.comglobalpharmatek.com Impurities can originate from various sources, including raw materials, intermediates, by-products of synthesis, degradation of the API, and contaminants introduced during production. aquigenbio.com Even at trace levels, these unwanted chemicals can potentially alter the pharmacological activity of the drug, cause adverse effects, or compromise the stability of the final product. aquigenbio.comresearchgate.net Therefore, a comprehensive understanding and control of the impurity profile are essential to ensure the quality, safety, and efficacy of pharmaceuticals. aquigenbio.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities. jpionline.org This makes impurity profiling a mandatory and critical component of any new drug application, ensuring patient safety and product consistency. globalpharmatek.com

Overview of Posaconazole (B62084) in Antifungal Therapy

Posaconazole is a broad-spectrum triazole antifungal agent used in the treatment and prophylaxis of invasive fungal infections. nih.govdrugbank.com It is structurally related to itraconazole (B105839) and exhibits potent activity against a wide range of fungi, including Aspergillus and Candida species. nih.govnih.gov Its mechanism of action involves the inhibition of the fungal cytochrome P-450 dependent enzyme, sterol 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. drugbank.comdaicelpharmastandards.com This disruption of ergosterol synthesis leads to the inhibition of fungal growth and cell death. drugbank.com Posaconazole is particularly important for managing infections in immunocompromised patients, such as those undergoing chemotherapy or hematopoietic stem cell transplant recipients. nih.govdrugbank.com

Structure

3D Structure

Properties

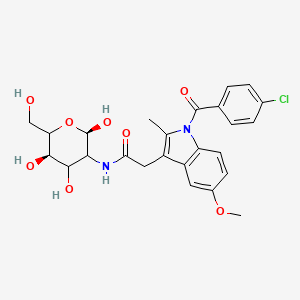

Molecular Formula |

C25H27ClN2O8 |

|---|---|

Molecular Weight |

518.9 g/mol |

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19?,21?,22-,23?,25+/m0/s1 |

InChI Key |

LGAJOMLFGCSBFF-AUFPIVKFSA-N |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4[C@@H](OC([C@@H](C4O)O)CO)O |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O |

Origin of Product |

United States |

Classification and Nomenclature of Posaconazole Impurities

Degradation Products

Degradation products result from the chemical breakdown of the Posaconazole (B62084) API due to exposure to stress factors like light, heat, or oxidative conditions. daicelpharmastandards.comnih.gov Forced degradation studies are performed to understand the stability of the drug and to identify potential degradants. researchgate.net

Studies have shown that Posaconazole is stable under acidic and basic hydrolysis and thermolysis but is susceptible to oxidative degradation. researchgate.netsci-hub.se The primary mechanism of oxidative degradation involves the formation of N-oxide compounds on the molecule's imidazole (B134444) ring. researchgate.net

Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) and meta-Chloroperoxybenzoic acid (mCPBA) have been used to generate and identify these impurities. researchgate.net Two major oxidative impurities have been identified as Posaconazole N-mono oxide and Posaconazole N-dioxide. researchgate.net In one study, the formation of N-mono oxide reached 25.3% under oxidative stress. researchgate.net

Further research using high-resolution mass spectrometry has identified other oxidative degradation products, suggesting that degradation can begin with the cleavage of the piperazine (B1678402) ring. researchgate.netsci-hub.se

Table 3: Identified Oxidative Degradation Products of Posaconazole

| Degradant | m/z Value | Analytical Method | Research Finding |

|---|---|---|---|

| DP1 | 683 | LC-QTOF-MS | Identified from a photolytic and oxidative degraded matrix; involves modification in the piperazine central ring and side chains. nih.govoup.com |

| DP2 | 411 | LC-QTOF-MS | Identified from a photolytic and oxidative degraded matrix; involves modification in the piperazine central ring and side chains. nih.govoup.com |

| DP3 | 465 | LC-QTOF-MS | Identified from a photolytic and oxidative degraded matrix; involves modification in the piperazine central ring and side chains. nih.govoup.com |

| Degradation Product | 717 | ESI-QTOF MS | Detected after oxidation; suggests breakage of the piperazine ring. researchgate.netsci-hub.se |

| Degradation Product | 733 | ESI-QTOF MS | Detected after oxidation; suggests breakage of the piperazine ring. researchgate.netsci-hub.se |

| N-mono oxide | Not specified | HPLC | A major degradation impurity found under oxidative stress. researchgate.net |

Hydrolytic Degradation Products

Forced degradation studies are essential for identifying potential degradation pathways of a drug substance. In the case of posaconazole, studies have shown that it is relatively stable under acidic and basic hydrolysis conditions. researchgate.netsci-hub.se However, some research indicates that under certain hydrolytic stress, degradation can occur. For instance, one study identified that posaconazole can convert from its Form S to a more stable hydrate (B1144303), Form A, when stored in water over time, a transformation that can be prevented by stabilizing excipients like polysorbate 80.

While extensive details on specific hydrolytic degradants are not widely published, the general stability to hydrolysis suggests that these products are not formed under typical conditions. researchgate.netsci-hub.se

Photolytic Degradation Products

Exposure to light can induce the degradation of posaconazole, leading to the formation of photolytic impurities. Studies have shown that the photolytic decomposition of posaconazole follows first-order kinetics. nih.gov Research has identified several degradation products resulting from photolytic stress.

One study identified three major degradation products with modifications in the piperazine central ring and the triazole and triazolone side chains. nih.gov These degradants were characterized by their mass-to-charge ratios (m/z). nih.gov

| Degradation Product | m/z |

| DP1 | 683 |

| DP2 | 411 |

| DP3 | 465 |

Table 1: Photolytic Degradation Products of Posaconazole. nih.gov

Thermal Degradation Products

Posaconazole has been found to be susceptible to thermal degradation. researchgate.netnih.gov When subjected to heat, a number of degradation products can be formed. One study conducted a thermal degradation test by incubating posaconazole at 85°C for 120 hours. sci-hub.se While specific structures of all thermal degradants are not always fully elucidated in every study, it is a recognized degradation pathway. sci-hub.seresearchgate.netnih.gov

Another study focusing on posaconazole injection identified four degradation products under various stress conditions, including thermal stress. researchgate.netnih.gov The research highlighted that the drug is susceptible to both oxidative and thermal degradation. researchgate.netnih.gov

Potentially Genotoxic Impurities (PGIs)

Potentially genotoxic impurities are of significant concern in pharmaceuticals due to their potential to cause DNA damage and carcinogenesis, even at trace levels. researchgate.nettandfonline.com Regulatory authorities strictly control the levels of these impurities in drug products. researchgate.net In the context of posaconazole, several PGIs have been identified, often arising from the synthesis process. researchgate.netmdpi.com

Sulfonate esters are one class of potent mutagenic impurities that require control. researchgate.net Two such impurities have been synthesized and characterized in relation to posaconazole. researchgate.net Alkyl halides are another class of PGIs that can be generated during the synthesis of posaconazole. mdpi.com

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to detect five impurities in posaconazole, with (Q)SAR prediction models used to evaluate their genotoxicity. tandfonline.comtandfonline.com The results indicated that three of these impurities possessed a potent mutagenicity risk. tandfonline.comtandfonline.com

| Impurity Code | Genotoxicity Prediction |

| BSKZ029 | No genotoxicity |

| BSKZ117 | Potent mutagenicity risk |

| BSKZ135 | No genotoxicity |

| BSKZ155 | Potent mutagenicity risk |

| BSKZ160 | Potent mutagenicity risk |

Table 2: Genotoxicity Prediction of Five Posaconazole Impurities. tandfonline.comtandfonline.com

Other Related Substances

Beyond degradation products and PGIs, other related substances can be present in posaconazole bulk drug. These are often process-related impurities that arise during the manufacturing process. scirp.org Regulatory guidelines, such as those from the International Conference on Harmonization (ICH), recommend the identification of all routine impurities at or above the 0.1% level. scirp.org

Several process-related impurities of posaconazole have been identified, including:

Hydroxytriazole scirp.org

Tosylated compound scirp.org

Deshydroxy posaconazole scirp.org

Benzylated posaconazole scirp.org

Posaconazole Impurity D

A validated stability-indicating UPLC method has been developed for the determination of these related substances in the drug substance. scirp.org

Origin and Formation Mechanisms of Posaconazole Impurities

Impurity Generation during Synthesis

The multi-step synthesis of posaconazole (B62084) is a complex process where the potential for impurity formation is significant. Precise control over various factors is essential to minimize the generation of these unwanted byproducts.

Influence of Reaction Conditions

The conditions under which the synthesis of posaconazole is carried out have a profound impact on the purity of the final product. Specific elements such as acidic conditions, the presence of unreacted starting materials, and the choice of solvents, catalysts, and reagents are all critical factors.

One of the most significant process-related impurities, deshydroxy posaconazole, is formed during the debenzylation step, which is conducted under acidic conditions using reagents like hydrochloric acid, formic acid, or methane (B114726) sulfonic acid. asianpubs.orglongdom.org The acidic environment, coupled with pressure during hydrogenation, can lead to a dehydroxylation reaction, creating this critical impurity. asianpubs.orglongdom.org

Unreacted starting materials and intermediates are also a primary source of impurities. For instance, if any unreacted hydroxy triazole remains in the benzylated posaconazole intermediate, it can lead to the formation of debenzylated hydroxy triazole during the final debenzylation step. asianpubs.orglongdom.org Key intermediates in the synthesis include hydroxy triazole and a tosylated compound, which react to form benzylated posaconazole, the direct precursor to the final API. asianpubs.orglongdom.org The condensation of an O-benzyl protected phenyl carbamate (B1207046) derivative with a hydrazine (B178648) derivative can also result in impurity formation, necessitating extensive purification and leading to lower yields. google.com

The choice of solvents and catalysts is also crucial. The deprotection of the benzyl (B1604629) ether of posaconazole can be slow and incomplete in the presence of formic acid, potentially leading to product degradation. google.com Furthermore, alkyl halides, which may be used during the synthesis of triazole derivatives like posaconazole, are a potential source of genotoxic impurities. mdpi.com

Incomplete Reactions and Side Reactions

Incomplete reactions are a major contributor to the impurity profile of posaconazole. If the reaction to form benzylated posaconazole from hydroxy triazole and the tosylated compound is not driven to completion, the unreacted intermediates will carry through and form impurities in the final stages. asianpubs.orglongdom.org Similarly, an incomplete debenzylation reaction not only leaves residual benzylated posaconazole but can also promote degradation of the final product due to prolonged exposure to harsh reaction conditions. google.com

Side reactions also play a significant role. The formation of deshydroxy posaconazole is a prime example of a side reaction occurring under the acidic conditions of the debenzylation step. asianpubs.orglongdom.org Additionally, the reaction between an O-benzyl protected phenyl carbamate derivative and a hydrazine derivative is known to produce impurities through side reactions. google.com Research has also identified the formation of specific impurities, such as a compound with the chemical name 2R-1-((2-(2,4-difluorophenyl)-4-methylenetetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole, during the synthesis process. google.com

Stereochemical Purity Challenges and Isomer Formation

Posaconazole possesses four chiral centers, which means it can exist in as many as 16 stereoisomeric forms. researchgate.net Ensuring the correct stereochemistry is a significant challenge during synthesis. The presence of diastereomers and enantiomers constitutes a critical class of impurities. ajptonline.com Diastereoisomers, being chemically distinct, can often be separated by standard chromatographic techniques, whereas enantiomers require chiral separation methods. fda.govcanada.ca

The synthesis of posaconazole aims to produce a single, specific stereoisomer. However, the reaction conditions and the purity of chiral starting materials can influence the stereochemical outcome. For example, the formation of diastereomeric impurities has been reported, requiring specific analytical methods for their detection and control. ajptonline.com The challenge lies in controlling each of the four chiral centers to yield the desired (3R,5R) and (2S,3S) configurations. The formation of unwanted isomers can arise from non-stereoselective reactions or the use of chiral starting materials with insufficient enantiomeric purity. researchgate.netgoogle.com The development of quantitative assays for individual enantiomers early in the drug development process is crucial for assessing the pharmacokinetic and toxicological profiles of any stereoisomeric impurities. fda.gov

Impurity Formation during Storage and Handling

The potential for impurity formation does not end with the synthesis of posaconazole. The drug substance can degrade over time, especially when exposed to certain environmental conditions, and can also interact with other components within its formulation.

Degradation Pathways of Posaconazole

Forced degradation studies, which subject the drug to harsh conditions, are used to identify potential degradation products and pathways. These studies have shown that posaconazole is susceptible to degradation under various stress conditions.

Significant degradation of posaconazole has been observed under acidic, oxidative, thermal, and photolytic stress. ajptonline.com While some studies indicate stability against acid and base hydrolysis and thermolysis, others report significant degradation under these conditions. researchgate.netsci-hub.seimpactfactor.org For instance, one study found that posaconazole was stable to acid and basic hydrolysis, but susceptible to oxidation. researchgate.netsci-hub.se Conversely, another study reported 5.41% degradation after 1 hour in 2N HCl at 70°C and 4.23% degradation in 2N NaOH under similar conditions. impactfactor.org

Oxidative degradation appears to be a key pathway. Studies have shown that posaconazole degrades in the presence of hydrogen peroxide, with the piperazine (B1678402) ring being a likely site of initial cleavage. researchgate.netsci-hub.se Two primary oxidative degradation products with m/z values of 717 and 733 have been identified. researchgate.netsci-hub.se Thermal stress and exposure to sunlight have also been shown to cause slight degradation. scirp.org

The following table summarizes the findings from various forced degradation studies:

| Stress Condition | Observation | Degradation Products Identified | Reference |

| Acid Hydrolysis | Significant degradation observed in some studies. | Two degradation products noted. | ajptonline.comimpactfactor.org |

| Stable in other studies. | researchgate.netsci-hub.se | ||

| Base Hydrolysis | Significant degradation observed in some studies. | Two degradation products noted. | impactfactor.org |

| Stable in other studies. | researchgate.netsci-hub.se | ||

| Oxidation | Significant degradation. | Two products with m/z 717 and 733. | ajptonline.comresearchgate.netsci-hub.se |

| Thermal Stress | Significant degradation observed. | Not specified. | ajptonline.com |

| Slight degradation. | scirp.org | ||

| Photolysis | Significant degradation observed. | Not specified. | ajptonline.com |

| Slight degradation under sunlight. | scirp.org |

Interactions within Formulations

The formulation of posaconazole, which includes various excipients, can also influence its stability. While excipients are generally chosen for their inertness, interactions can still occur, leading to the formation of impurities. For example, the polymorphic form of posaconazole can be affected by excipients. In the absence of a stabilizing excipient like polysorbate 80, the 'Form S' of posaconazole, used in the oral suspension, can convert to a more stable hydrate (B1144303), 'Form A', when stored in water. This highlights the critical role of excipients in maintaining the physical and chemical stability of the drug. While specific studies on chemical interactions with excipients leading to impurity formation are limited in the provided context, the potential for such interactions necessitates careful formulation development and stability testing. europa.eu

Analytical Methodologies for Impurity Profiling and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of impurities in posaconazole (B62084). drawellanalytical.com These methods offer high resolution and sensitivity, enabling the detection of trace-level impurities in the bulk drug and its formulations. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most prominently used techniques. drawellanalytical.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for the quality control of posaconazole. nih.gov It is routinely used to separate and quantify process-related impurities and degradation products. ajptonline.comijrpr.com Several HPLC methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines, demonstrating specificity, linearity, precision, and accuracy for impurity determination. nih.govgoogle.com The selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detector wavelength, is optimized to achieve effective separation of posaconazole from its various impurities. nih.govchemrj.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for analyzing posaconazole and its impurities. ajptonline.comi-scholar.in These methods typically utilize a non-polar stationary phase, such as octadecylsilane (B103800) (C18 or ODS), and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. ajptonline.comijrpr.comacs.org

Several validated RP-HPLC methods have been established for the determination of related compounds in posaconazole API. ajptonline.comi-scholar.in For instance, one method achieved separation on an Inertsil ODS-3V C18 column using a gradient elution with a mobile phase consisting of a buffer and an organic modifier. i-scholar.inajptonline.com Detection is commonly performed using a photodiode array (PDA) detector at wavelengths around 260 nm for posaconazole and most of its impurities, though other wavelengths like 225 nm may be used for specific intermediates. ajptonline.comi-scholar.in The goal of these methods is to achieve a resolution of greater than 2.0 between posaconazole and its process-related impurities, ensuring accurate quantification. ajptonline.comi-scholar.inajptonline.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Inertsil ODS-3V C18 (150 x 4.6mm, 5µm) ajptonline.com | Inersil ODS-2 (250 x 4.6 mm, 5.0 µm) ijrpr.com | Shim-pack Solar C8 (250 x 4.6 mm, 5 µm) acs.org |

| Mobile Phase | Gradient elution ajptonline.com | Phosphate buffer (pH 6.5): Acetonitrile (20:80) ijrpr.com | Methanol: Water (80:20) acs.org |

| Flow Rate | Not Specified | 0.8 mL/minute ijrpr.com | 1.0 mL/min acs.org |

| Detection | PDA at 225 nm & 260 nm ajptonline.com | UV at 260 nm ijrpr.com | UV at 262 nm (for Posaconazole) & 230 nm (for Hemp Seed Oil) acs.org |

| Column Temp. | 25°C ajptonline.com | Not Specified | 30°C acs.org |

| Impurities | Intermediate A, Intermediate B, Diastereomer, Formyl Posaconazole, Benzyl (B1604629) Posaconazole ajptonline.com | TDA, PDC, TMB ijrpr.com | Not Specified |

The biological activity of chiral drugs like posaconazole can be highly dependent on their stereochemistry. e-journals.in Posaconazole has multiple chiral centers, leading to the possibility of various stereoisomers. nih.gov Chiral HPLC methods are specifically developed to separate and quantify these enantiomers and diastereomers. These methods are crucial for controlling the stereoisomeric purity of the drug substance. e-journals.in

A normal-phase isocratic HPLC method has been developed for the determination of the enantiomeric impurity in posaconazole. e-journals.in This separation was achieved on a Chiralpak IC column, which is a polysaccharide-based chiral stationary phase. e-journals.innih.gov The mobile phase typically consists of a mixture of solvents like isopropyl alcohol, dichloromethane, and a small amount of an amine additive such as diethylamine. e-journals.in Detection is performed using a UV detector at a wavelength of 262 nm. e-journals.in Such methods are validated to be sensitive enough to detect trace levels of the unwanted enantiomer, with limit of detection (LOD) and limit of quantification (LOQ) values often in the microgram per milliliter range. e-journals.in

| Parameter | Method Details |

| Technique | Normal-Phase Chiral HPLC e-journals.in |

| Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5 µm) e-journals.in |

| Mobile Phase | Isopropyl alcohol: Dichloromethane: Diethylamine (50:50:0.1 v/v/v) e-journals.in |

| Flow Rate | 0.6 mL/min e-journals.in |

| Detection | UV at 262 nm e-journals.in |

| Column Temp. | 25°C e-journals.in |

| Analytes | Posaconazole and its enantiomer e-journals.in |

| Retention Times | Enantiomer: ~18.5 min, Posaconazole: ~28 min e-journals.in |

Stability-indicating analytical methods are essential to demonstrate that a particular analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. ajptonline.comnih.gov For posaconazole, stability-indicating HPLC methods are developed by subjecting the drug to stress conditions as prescribed by the ICH, which include hydrolysis (acid and base), oxidation, photolysis, and thermal degradation. ajptonline.comi-scholar.innih.gov

The objective is to develop a method that can separate all the degradation products from the parent drug and from each other. ajptonline.comi-scholar.in Studies have shown that posaconazole is susceptible to degradation under oxidative, thermal, and acidic stress conditions. ajptonline.comnih.gov For example, under oxidative stress, N-oxide degradation products of posaconazole can be formed. nih.gov A validated stability-indicating RP-HPLC method can resolve the main drug peak from all process-related impurities and degradation products, proving its specificity and utility for stability studies. ajptonline.comi-scholar.in

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. researchgate.net

Validated gradient stability-indicating UPLC methods have been developed for the determination of related substances in posaconazole bulk drug. researchgate.net These methods are capable of separating posaconazole from its known impurities, such as Deshydroxy Posaconazole, Hydroxytriazole, Tosylated compound, and Benzylated posaconazole, with high efficiency. researchgate.net The increased sensitivity of UPLC, often coupled with mass spectrometry (UPLC-MS/MS), allows for the detection and quantification of impurities at very low levels, which is crucial for ensuring the quality and safety of the API. researchgate.net

| Parameter | Method Details |

| Technique | Gradient Stability Indicating UPLC researchgate.net |

| Analytes | Posaconazole and its related impurities (Hydroxytriazole, Tosylated compound, Deshydroxy posaconazole, Benzylated posaconazole) researchgate.net |

| Specificity | The method is specific for Posaconazole and its related four impurities, with a resolution of more than 2.0. researchgate.net |

| Forced Degradation | The stability-indicating nature was confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. researchgate.net |

While liquid chromatography is used for most posaconazole impurities, Gas Chromatography (GC) is the preferred technique for analyzing volatile and semi-volatile impurities that may be present. drawellanalytical.com This is particularly important for the detection and quantification of potentially genotoxic impurities (PGIs), which must be controlled at very low (parts per million, ppm) levels. mdpi.commdpi.com

In the synthesis of posaconazole, certain alkyl halide intermediates may be used, which are considered PGIs. mdpi.commdpi.com A sensitive method using a gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS) has been developed to identify and quantify trace amounts of these alkyl halide impurities in posaconazole. mdpi.commdpi.comresearchgate.net The method typically uses a mid-polar column (e.g., 6% cyanopropyl; 94% polydimethylsiloxane) with Helium as the carrier gas. mdpi.commdpi.com Such methods are validated to be highly sensitive, with limits of detection and quantification as low as 0.01 ppm and 0.025 ppm, respectively. mdpi.com

| Parameter | Method Details |

| Technique | Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) mdpi.commdpi.com |

| Stationary Phase | USP phase G43: mid-polar 6% cyanopropyl; 94% polydimethylsiloxane (B3030410) (60 m length, 0.32 mm ID, 1.8 μm film) mdpi.commdpi.com |

| Carrier Gas | Helium at 1.5 mL/min mdpi.commdpi.com |

| Injector Temp. | 200°C mdpi.com |

| Oven Program | Initial 120°C (hold 5 min), ramp at 5°C/min to 250°C (hold 6 min) mdpi.com |

| Impurities | Alkyl Halides (Potential Genotoxic Impurities): 1-(2,4-difluorophenyl) ethan-1-one (PGI-1), (Z)-1-(1-bromoprop-1-en-2-yl)-2,4-difluorobenzene (PGI-2), 1-bromo-2-(2,4-difluorophenyl) propan-2-ol (PGI-3) mdpi.commdpi.com |

| Sensitivity | LOD: 0.01 ppm; LOQ: 0.025 ppm mdpi.com |

Preparative Chromatography for Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of posaconazole impurities in sufficient quantities for subsequent structural elucidation. researchgate.netresearchgate.netdntb.gov.ua This method is employed to separate and purify unknown degradation products and process-related impurities from the bulk drug substance.

In one study, two unknown oxidative degradation impurities were discovered during forced degradation studies of posaconazole tablets. These impurities were generated using meta-Chloroperoxybenzoic acid (mCPBA) as an oxidizing agent. researchgate.netresearchgate.net The isolation of these impurities was achieved using an Agilent preparative liquid chromatography system. researchgate.net The chromatographic separation was performed on an X-Bridge OBD C18 preparative column (250 mm X 19 mm, 5µm) with the eluent monitored at 262 nm. researchgate.net The fractions containing the impurities were collected based on their retention times. researchgate.net

Similarly, three unknown degradants formed under oxidative stress conditions were isolated by preparative HPLC for further analysis. nih.gov The use of preparative chromatography is essential as it provides pure samples of the impurities, which is a prerequisite for unambiguous structural identification by spectroscopic techniques. researchgate.netresearchgate.netdntb.gov.ua In another instance, a novel isomer of posaconazole was isolated and purified using semi-preparative HPLC on a Luna C18(2) column (250 mm × 20 mm, 10 µm) with a mobile phase consisting of acetonitrile and water with 0.1% formic acid. chinjmap.com

Spectroscopic Techniques for Structural Elucidation

Once isolated, a battery of spectroscopic techniques is utilized to determine the precise chemical structure of the posaconazole impurities. These methods provide detailed information about the molecular weight, elemental composition, fragmentation patterns, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for the structural elucidation of impurities due to its high sensitivity and ability to provide molecular weight and fragmentation information. researchgate.netresearchgate.netdntb.gov.uaamericanpharmaceuticalreview.comsci-hub.selongdom.orgscispace.comresearchgate.net

The coupling of liquid chromatography with mass spectrometry is a widely used technique for the analysis of posaconazole impurities. researchgate.netresearchgate.netdntb.gov.uasci-hub.selongdom.orgscispace.com

LC-MS/MS is particularly valuable for detecting and quantifying known impurities, including potential genotoxic impurities (PGIs), at very low levels. tandfonline.com A study established a novel LC-MS/MS limit test method for the detection of five impurities in posaconazole. tandfonline.com The method utilized an YMC-Triart C18 column and a gradient elution with 0.1% formic acid in water and acetonitrile. tandfonline.com The mass transitions for the five impurities were monitored in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) , often coupled with a time-of-flight (TOF) analyzer (LC-QTOF-MS), provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities. americanpharmaceuticalreview.comsci-hub.se In one investigation, LC-HR/MS and LC-HR/MS/MS experiments were performed on four degradation products of posaconazole. americanpharmaceuticalreview.com The accurate mass measurements obtained had excellent mass accuracy (< 2 ppm), significantly enhancing the confidence in the proposed structures. americanpharmaceuticalreview.com Another study used high-resolution positive mode electrospray ionization quadrupole time-of-flight (ESI-QTOF) mass spectrometry to characterize posaconazole and its two oxidative degradation products with m/z values of 717 and 733. sci-hub.sescispace.com This indicated the addition of one and two oxygen atoms to the posaconazole molecule, respectively. sci-hub.se

The table below summarizes the mass spectrometry findings for various posaconazole impurities:

| Impurity | Analytical Technique | Key Findings | Reference(s) |

| Five Genotoxic Impurities | LC-MS/MS | Established a limit test method with LOD of 1.34-1.56 ng/mL and LOQ of 4.01-4.69 ng/mL. | tandfonline.com |

| Oxidative Degradation Products (DP1 and DP2) | ESI-QTOF-MS | Detected protonated POS [M+H]+ at m/z 701.33, DP1 at m/z 717.33 (addition of one oxygen atom), and DP2 at m/z 733.32 (addition of two oxygen atoms). | sci-hub.se |

| Four Heat-Stressed Degradants | LC-HR/MS and LC-HR/MS/MS | Obtained accurate mass measurements (< 2 ppm) for all four degradants, facilitating structural elucidation. | americanpharmaceuticalreview.com |

| Posaconazole N-dioxide and N-mono oxide | MS | Molecular ions supported the proposed molecular formulae of N-dioxide (C37H42F2N8O5, MW 732.79 g/mol ) and N-mono oxide (C37H42F2N8O5, MW 716.79 g/mol ). | researchgate.net |

| Novel Degradant (1,4-benzodiazepine moiety) | Accurate Mass, MS/MS, H/D exchange | Unequivocally established the structure of a novel degradant where the piperazine (B1678402) ring was incorporated into a 1,4-benzodiazepine (B1214927) moiety. | nih.gov |

For volatile and semi-volatile impurities, particularly potential genotoxic impurities (PGIs) like alkyl halides, Gas Chromatography-Mass Spectrometry (GC-MS/MS) is the method of choice. mdpi.commdpi.comresearchgate.netgrafiati.com A sensitive and reproducible GC-MS/MS method was developed and validated for the quantification of three alkyl halide PGIs in posaconazole and its intermediate. mdpi.commdpi.comresearchgate.net The method employed a USP phase G43 mid-polar column and helium as the carrier gas. mdpi.comresearchgate.netresearchgate.net The limits of detection (LOD) and quantification (LOQ) for the three PGIs were 0.01 and 0.025 ppm, respectively, demonstrating the high sensitivity of the method for trace-level analysis. researchgate.netresearchgate.net

The following table details the GC-MS/MS method parameters for the analysis of potential genotoxic impurities in posaconazole:

| Parameter | Specification | Reference(s) |

| Instrument | Gas Chromatography with Triple Quadrupole Mass Spectrometry Detector | mdpi.comresearchgate.netresearchgate.net |

| Column | USP phase G43, 6% cyanopropyl; 94% polydimethylsiloxane, 60 m length, 0.32 mm ID, 1.8 µm film thickness | mdpi.comresearchgate.netresearchgate.net |

| Carrier Gas | Helium | mdpi.comresearchgate.netresearchgate.net |

| Flow Rate | 1.5 mL/min | mdpi.comresearchgate.netresearchgate.net |

| LOD | 0.01 ppm | researchgate.netresearchgate.net |

| LOQ | 0.025 ppm | researchgate.netresearchgate.net |

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between LC and MS for the analysis of polar molecules like posaconazole and its impurities. researchgate.netscispace.com ESI-MS/MS provides valuable structural information through the fragmentation of the parent ion. In the characterization of oxidative degradation products, ESI-MS/MS was used in positive ion mode. sci-hub.se The data from LC-ESI-MS and LC-ESI-MS/MS indicated that oxidation occurred at the piperazine ring of the posaconazole molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of isolated impurities. researchgate.netresearchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

1D-NMR (¹H and ¹³C NMR) experiments are fundamental for identifying the types and number of protons and carbons in the molecule. For instance, the ¹H NMR chemical shifts of Posaconazole N-dioxide and N-mono oxide were assigned to their respective functional groups, which supported the hypothesized molecular structures. researchgate.net Similarly, the structure of Deshydroxy posaconazole, a process-related impurity, was confirmed using ¹H NMR and ¹³C NMR, along with other spectral data. longdom.org

2D-NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms in the molecule, allowing for the complete and unambiguous assignment of the chemical structure. nih.govnih.govresearchgate.net In one study, three unknown degradation products formed under oxidative stress were isolated and their structures were unambiguously elucidated using ¹H NMR, ¹³C NMR, and 2D NMR techniques, confirming them as N-oxides of posaconazole. nih.gov In another case, a range of 2D NMR experiments, including 1,1-ADEQUATE and covariance calculated HSQC-1,1-ADEQUATE spectra, were crucial in establishing the structure of a novel degradant containing a 1,4-benzodiazepine moiety. nih.gov

The table below provides examples of NMR data used for the characterization of posaconazole impurities:

| Impurity | NMR Technique | Key Findings | Reference(s) |

| Posaconazole N-dioxide and N-mono oxide | ¹H NMR | Chemical shifts were assigned to functional groups, supporting the hypothesized molecular structures. | researchgate.net |

| Deshydroxy posaconazole | ¹H NMR, ¹³C NMR | Confirmed the structure of the synthesized process-related impurity. | longdom.org |

| Three Oxidative Degradants (N-oxides) | ¹H NMR, ¹³C NMR, 2D NMR | Unambiguously elucidated the structures as N-oxides of posaconazole. | nih.gov |

| Novel Degradant (1,4-benzodiazepine moiety) | 2D NMR (1,1-ADEQUATE, HSQC-1,1-ADEQUATE) | Unequivocally established the complex structure of the novel degradant. | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a valuable tool in the characterization of posaconazole and its impurities by providing information about the functional groups present in the molecules. researchgate.net In studies involving the characterization of posaconazole degradation products, such as N-oxide impurities, FT-IR is used to identify key structural features. researchgate.net The infrared spectra of these impurities reveal characteristic absorption bands corresponding to functional groups like -O-H, aromatic -C=C, -C=O (carbonyl), C-O (ether), C-H, -C-F, aromatic C-H, and C-O (alcohol). researchgate.net This information, in conjunction with data from other analytical techniques like NMR and mass spectrometry, helps in the complete structural elucidation of unknown impurities. researchgate.netlongdom.org For instance, the synthesis and characterization of the deshydroxy posaconazole impurity involved the use of IR spectroscopy to confirm its structure. longdom.org Additionally, FT-IR has been used in cocrystal screening of posaconazole to characterize new solid-state forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy (for detection)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the detection and quantification of posaconazole and its impurities, primarily due to its simplicity, speed, and cost-effectiveness. The method relies on the principle that molecules containing chromophores, such as the aromatic rings in posaconazole, absorb light at specific wavelengths in the UV-Vis region.

For posaconazole, the maximum absorbance (λmax) is typically observed around 260-265 nm. ijrpr.comajpaonline.comresearchgate.net This characteristic absorption is utilized in various analytical methods, particularly in conjunction with High-Performance Liquid Chromatography (HPLC), where a UV-Vis detector is commonly employed. nih.govchemrj.org The detector measures the absorbance of the eluent, and the peak area or height is then correlated to the concentration of posaconazole or its impurities using a standard calibration curve. nih.govchemrj.org

Several studies have detailed the development and validation of UV spectrophotometric methods for the determination of posaconazole. ajpaonline.comglobalresearchonline.net These methods demonstrate good linearity within a specific concentration range and are validated according to ICH guidelines. ajpaonline.comglobalresearchonline.net For instance, a developed method showed linearity in the concentration range of 10–50 g/mL. globalresearchonline.net Another study established linearity in the 5.0 to 25.0 μg/mL range. researchgate.net The selection of an appropriate solvent system is crucial to avoid issues like precipitation; a 1:1 ratio of methanol and a buffer solution (pH 7.4) has been shown to be effective. rjptonline.org

Hyphenated Techniques in Impurity Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. researcher.lifeajrconline.org These techniques offer enhanced sensitivity, specificity, and structural elucidation capabilities, which are crucial for identifying and quantifying trace-level impurities. researcher.life

Commonly employed hyphenated techniques in the analysis of posaconazole impurities include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is a powerful combination for separating complex mixtures and providing molecular weight and structural information of the separated components. researcher.lifesaspublishers.com LC-MS/MS has been used to identify unknown degradation products of posaconazole, such as N-oxides formed under oxidative stress. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC, such as LC-TOF/MS, provides accurate mass measurements, significantly improving the confidence in the identification of unknown impurities. mdpi.comsci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile and semi-volatile impurities. A GC-MS/MS method has been developed and validated for the determination of potential genotoxic impurities (PGIs), specifically alkyl halides, in posaconazole. mdpi.comgrafiati.com This method demonstrated high sensitivity, with limits of detection (LOD) and quantification (LOQ) at the parts per million (ppm) level. mdpi.comresearchgate.net

Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR): This technique combines the separation power of HPLC with the structural information provided by FTIR. ajrconline.org It is useful for identifying functional groups of impurities as they elute from the chromatography column. ajrconline.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR provides detailed structural information, which is invaluable for the unambiguous identification of impurities. ajrconline.org

These hyphenated techniques have revolutionized impurity profiling by enabling not only the separation of impurities but also their structural identification, which is critical for assessing their potential impact on the drug's safety and stability. researcher.lifeajrconline.org

Method Development and Validation for Impurity Analysis

The development and validation of analytical methods for this compound analysis are critical to ensure the quality and consistency of the drug substance and product. These processes are strictly guided by internationally recognized standards.

Adherence to ICH Guidelines (e.g., ICH Q2(R1))

The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the validation of analytical procedures. The ICH Q2(R1) guideline is the cornerstone for validating methods used for impurity testing in pharmaceuticals. ijrpr.comnih.govchemrj.orgmdpi.comscirp.org Numerous studies on the development of analytical methods for posaconazole impurities explicitly state that the validation was performed in accordance with these guidelines. researchgate.netijrpr.comnih.govchemrj.orgmdpi.comscirp.org This ensures that the developed methods are suitable for their intended purpose and generate reliable and reproducible data. The validation process encompasses a series of tests to demonstrate the method's performance characteristics. mdpi.com

Parameters of Validation (Specificity, Linearity, Accuracy, Precision, Limits of Detection (LOD), Limits of Quantification (LOQ), Robustness, Ruggedness, System Suitability)

The validation of an analytical method for posaconazole impurities involves the evaluation of several key parameters as stipulated by ICH Q2(R1): ijrpr.commdpi.comscirp.org

Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. scirp.org For chromatographic methods, this is often demonstrated by achieving adequate resolution between the main drug peak and the impurity peaks. scirp.orgscirp.org

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijrpr.com Linearity is typically evaluated by analyzing a series of solutions with different concentrations and is often expressed by the correlation coefficient (R²), which should ideally be close to 0.999. ijrpr.comscirp.org

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of impurity is spiked into a sample and the percentage of recovery is calculated. ijrpr.comscirp.org Studies have reported good recoveries for posaconazole impurities, typically in the range of 89% to 106%. scirp.org

Precision: This expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. ijrpr.comscirp.org The precision is often expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrpr.comscirp.org These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. nih.govscirp.org For posaconazole impurities, LODs have been reported at levels below 0.05%. scirp.org

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ijrpr.com Variations may include changes in flow rate, mobile phase composition, or temperature. ijrpr.com

Ruggedness: This assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. ijrpr.com

System Suitability: This is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. ijrpr.com Parameters such as theoretical plates, peak tailing, and resolution are evaluated to ensure the system is performing correctly. ijrpr.com

The table below summarizes typical validation parameters and their acceptance criteria as reported in various studies for this compound analysis.

| Validation Parameter | Typical Acceptance Criteria/Reported Values |

| Specificity | Resolution > 2.0 between adjacent peaks scirp.orgscirp.org |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 ijrpr.comscirp.org |

| Accuracy (% Recovery) | 80% - 120% ijrpr.com; 89% - 106% scirp.org |

| Precision (% RSD) | ≤ 2.0% for assay; ≤ 10% for impurities scirp.orgscirp.org |

| Limit of Detection (LOD) | S/N ratio ≥ 3:1; < 0.05% scirp.org |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 scirp.org |

| Robustness | %RSD of results should be within acceptable limits after deliberate changes |

| System Suitability (Tailing Factor) | ≤ 2.0 ijrpr.com |

| System Suitability (Theoretical Plates) | > 3000 ijrpr.com |

Mass Balance Studies in Forced Degradation

Forced degradation studies are essential in the development of stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. sci-hub.sescirp.org A critical component of these studies is the mass balance assessment.

Mass balance is a process of reconciling the amount of drug degraded with the amount of degradation products formed. pharmtech.com The goal is to demonstrate that the analytical method can account for all the mass of the drug substance after degradation. scirp.orgscirp.org A good mass balance, typically close to 100%, indicates that all major degradation products have been detected and quantified, and that the analytical method is stability-indicating. scirp.orgscirp.org

In studies on posaconazole, forced degradation was conducted, and the developed UPLC method was able to resolve the drug from its known impurities and other degradation products. The mass balance was found to be close to 100%, confirming the stability-indicating nature of the method. scirp.orgscirp.org It is important to note that when calculating mass balance, the molecular weights of the parent drug and the degradants must be considered to accurately correlate the percentage of degradant formed with the percentage of the parent drug lost. pharmtech.com For instance, in one study, after 24 hours of oxidation, the area percentages of posaconazole and its degradation products were 85.4% and 13.5%, respectively, resulting in a mass balance of 98.9%. sci-hub.se

Process Optimization in Synthesis

The synthetic route to posaconazole is a critical control point for impurity formation. researchgate.net By optimizing the synthesis, the generation of unwanted by-products can be minimized, leading to a purer final product.

Optimization of Reaction Conditions to Minimize By-product Formation

The formation of process-related impurities is highly dependent on the reaction conditions employed during synthesis. For instance, the debenzylation step under acidic conditions can lead to the formation of deshydroxy posaconazole, a critical impurity. longdom.org To circumvent this, alternative, milder reaction conditions are sought. One approach involves using hydrogen as the hydrogen source under agitation, which has been shown to shorten reaction times and simplify post-reaction work-up. google.com

Key reaction parameters that are often optimized include:

Temperature: Controlling the reaction temperature is crucial. For example, in certain steps, maintaining a low temperature (e.g., 0 to 5°C) during pH adjustment can prevent the formation of certain impurities. google.com In other reactions, specific temperature ranges, such as 25 to 30°C or 40 to 50°C, are preferred depending on the reagents used. google.com

Solvents: The choice of solvent can significantly influence reaction outcomes. Solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. google.com

Reagents: The selection and control of reagents are paramount. For example, the use of specific catalysts and acidic reagents in hydrogenation debenzylation can be optimized to improve purity and yield. google.com

pH: Adjusting the pH at various stages of the synthesis is a key control strategy. For instance, bringing the pH to a range of 10-12 can facilitate the isolation of the target product. google.com

Control of Chiral Purity during Synthesis

Posaconazole has four chiral centers, leading to the possibility of 16 stereoisomers. researchgate.net However, due to the convergent nature of its synthesis, the number of potential stereoisomeric impurities is reduced to 11. nih.govsci-hub.se Controlling the formation of these chiral impurities is a significant challenge.

The control of chiral purity begins with the use of enantiomerically pure starting materials and reagents. For example, the synthesis of a key intermediate can be achieved via a stereoselective iodocyclization of an optically active olefin. researchgate.net Enzymatic desymmetrization is another technique used to obtain the desired stereoisomer with high selectivity. researchgate.net

Throughout the synthesis, it is crucial to employ analytical techniques to monitor the stereoisomeric purity. Two-dimensional liquid chromatography (2D-LC) has emerged as a powerful tool for separating the complex mixture of posaconazole stereoisomers. nih.govsci-hub.se A multiple heart-cutting chiral-chiral 2D-LC method has been developed to separate twelve of these stereoisomers in a single run, enabling effective in-process control. nih.govsci-hub.se

Purification Techniques for Impurity Removal

Despite optimization of the synthesis, some impurities will inevitably be present in the crude product. Therefore, effective purification techniques are essential to achieve the high purity required for a pharmaceutical-grade substance.

Common purification techniques for posaconazole and its intermediates include:

Chromatography: Column chromatography and flash chromatography are widely used to separate the desired compound from its impurities. longdom.orggoogle.com

Crystallization and Recrystallization: This is a fundamental technique for purifying solid compounds. For example, deshydroxy posaconazole can be purified by recrystallization from methanol. longdom.org Cocrystallization with suitable coformers like fumaric acid, citric acid, and succinic acid has also been shown to enhance solubility and stability.

Liquid-Assisted Grinding (LAG) and Reaction Crystallization (RC): These methods have been successfully used to synthesize and purify posaconazole cocrystals. acs.org

Centrifugation: This technique has been found effective in separating the active pharmaceutical ingredient (API) in oral suspensions without causing polymorphic transformation. nih.gov

In-Process Control and Monitoring

In-process control and monitoring are vital for ensuring the quality of posaconazole throughout the manufacturing process. This involves the use of various analytical techniques to detect and quantify impurities at different stages.

High-performance liquid chromatography (HPLC) is a cornerstone of in-process control for posaconazole. nih.govnih.gov Stability-indicating HPLC methods have been developed to separate posaconazole from its degradation products. nih.govresearchgate.net These methods are validated for parameters such as specificity, linearity, precision, and accuracy to ensure their reliability. nih.govnih.gov

Advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are employed for detecting and quantifying genotoxic impurities at very low levels (ppm). tandfonline.com Two-dimensional liquid chromatography is particularly useful for resolving complex mixtures of stereoisomers. nih.govsci-hub.se

Stability Enhancement Strategies (Chemical Stability Focus)

Ensuring the chemical stability of posaconazole is crucial for maintaining its quality and preventing the formation of degradation products during storage.

Impact of Storage Conditions

Studies have shown that posaconazole is susceptible to degradation under certain conditions, particularly oxidation. researchgate.netnih.gov It is relatively stable to hydrolysis under acidic and basic conditions, as well as to thermolysis. researchgate.net The piperazine ring in the posaconazole molecule has been identified as a potential site for oxidative degradation. researchgate.net

Forced degradation studies are conducted to understand the stability profile of posaconazole. These studies expose the drug to stress conditions such as heat, oxidation, and acid/base hydrolysis. nih.govresearchgate.net Such studies have identified several degradation products, which can be characterized using techniques like high-resolution mass spectrometry. researchgate.netnih.gov

The physical form of posaconazole can also impact its stability. Posaconazole exists in multiple polymorphic forms. For example, Form S, found in the oral suspension, can convert to a more stable hydrate (B1144303), Form A, when stored in water. The presence of excipients like polysorbate 80 in the formulation helps to stabilize Form S.

Therefore, controlling storage conditions, such as temperature and protection from oxidative environments, is critical for maintaining the stability of posaconazole.

Table of Research Findings on this compound Control

| Control Strategy | Method/Technique | Key Findings | Reference(s) |

|---|---|---|---|

| Process Optimization | Optimization of reaction conditions (temperature, solvents, pH) | Minimizes by-product formation, such as deshydroxy posaconazole. longdom.orggoogle.com | longdom.orggoogle.com |

| Chiral Purity Control | Stereoselective synthesis, enzymatic desymmetrization, 2D-LC | Enables control and monitoring of the 11 potential stereoisomeric impurities. researchgate.netnih.govsci-hub.seresearchgate.net | researchgate.netnih.govsci-hub.seresearchgate.net |

| Purification | Column chromatography, recrystallization, cocrystallization, centrifugation | Effectively removes process-related impurities and can enhance stability. longdom.orggoogle.comnih.gov | longdom.orggoogle.comnih.gov |

| In-Process Control | HPLC, LC-MS/MS | Allows for the detection and quantification of impurities, including genotoxic ones, at various manufacturing stages. nih.govnih.govresearchgate.nettandfonline.com | nih.govnih.govresearchgate.nettandfonline.com |

| Stability Enhancement | Control of storage conditions, use of stabilizing excipients | Protects against oxidative degradation and polymorphic conversion. researchgate.netnih.gov | researchgate.netnih.gov |

Formulation Approaches to Impurity Mitigation (e.g., role of excipients in maintaining polymorphic form)

Formulation strategies are pivotal in controlling and mitigating the formation of impurities in posaconazole, particularly physical impurities such as undesirable polymorphic forms and crystalline material from an amorphous state. Given that posaconazole's low aqueous solubility is often addressed by using a high-energy amorphous form, preventing its thermodynamically driven recrystallization is a primary goal of formulation development. mdpi.comrsc.org Excipients play a crucial role in maintaining the physical stability of the active pharmaceutical ingredient (API) throughout the product's shelf life. mdpi.com

Amorphous Solid Dispersions (ASDs) for Physical Stability

A predominant strategy to enhance the solubility and bioavailability of posaconazole, a BCS Class II drug, is its conversion into an amorphous form. mdpi.com However, amorphous systems are thermodynamically unstable and have a natural tendency to revert to a more stable, crystalline form. mdpi.comnih.gov This recrystallization represents the formation of a physical impurity that can negatively impact the drug product's performance. To counteract this, posaconazole is often formulated as an amorphous solid dispersion (ASD), where the drug is molecularly dispersed within a polymer matrix. nih.gov

The role of the polymer in an ASD is multifaceted:

Inhibition of Nucleation and Crystal Growth: The polymer mechanically immobilizes the drug molecules, reducing their mobility and thereby inhibiting the critical processes of nucleation and subsequent crystal growth. mdpi.com

Improving Physical Stability: By forming a homogeneous, single-phase system with the drug, polymers can maintain the amorphous state, even at high drug loadings. mdpi.comrsc.org

The selection of an appropriate polymer is critical and depends on achieving miscibility with posaconazole and ensuring the stability of the resulting dispersion. mdpi.comnih.gov Research has shown that amorphous polymers are generally superior to semi-crystalline ones for creating effective ASDs with posaconazole. For instance, studies comparing various polymers have found that while copolymers like Kollidon VA64 (KVA) form highly homogeneous and stable systems, amorphous homopolymers like Kollidon 30 (K30) can allow for higher drug loading and greater solubility enhancement. mdpi.com The challenge lies in balancing the need for physical stability with performance, as highly water-soluble excipients might not interact sufficiently with a hydrophobic drug like posaconazole to prevent its recrystallization. mdpi.com

The drug-to-polymer ratio is another critical parameter. While a lower polymer concentration risks API recrystallization, higher concentrations increase the formulation's bulk, leading to larger tablet sizes, which can affect patient compliance. mdpi.comacs.org Therefore, determining the optimal drug loading that does not compromise the physical stability of the ASD is a key objective in formulation design. rsc.orgresearchgate.net

Table 1: Research Findings on Polymers Used in Posaconazole Amorphous Solid Dispersions

| Polymer Excipient | Polymer Type | Key Research Finding | Reference |

|---|---|---|---|

| Kollidon 30 (K30) | Amorphous Homopolymer | Enables higher drug content and provides significant solubility enhancement for posaconazole. | mdpi.com |

| Kollidon VA64 (KVA) | Amorphous Copolymer | Forms very homogeneous and stable ASDs with posaconazole. | mdpi.com |

| Soluplus® | Amorphous Copolymer | Acts as an effective carrier in hot-melt extrusion processes, significantly improving bioavailability. | nih.gov |

| HPMCAS | Amorphous Polymer | A commonly used carrier for ASDs, noted for its ability to maintain supersaturation. | nih.gov |

| Parteck MXP (PXP) | Semi-crystalline | Shows poor miscibility and phase separation with posaconazole, making it less suitable for stable ASDs. | mdpi.com |

| Kollicoat IR (KIR) | Semi-crystalline | Less effective than amorphous polymers in stabilizing the amorphous form of posaconazole. | mdpi.com |

Polymorphic Control in Liquid Formulations

Beyond amorphous stability, formulation excipients are critical in controlling polymorphic transformations in liquid dosage forms. For posaconazole oral suspensions, the API is typically added as the stable Form I. nih.gov However, studies have revealed that it can convert into a different polymorph, designated Form-S, within the final suspension. nih.gov

Research has identified that this polymorphic conversion is a direct result of the API's interaction with water, leading to the formation of a hydrate (Form-S). nih.gov The process is complicated by the poor wettability of posaconazole Form I. nih.gov If the API particles are not uniformly wetted by the aqueous medium, the transformation to Form-S may be incomplete, resulting in a mixture of polymorphic forms (Form I and Form-S) co-existing in the product. nih.gov This lack of uniformity is an impurity issue that can affect the product's physical stability and potentially its bioavailability. nih.gov Therefore, formulation strategies for suspensions must ensure proper wetting of the API particles, potentially through the inclusion of surfactants, to control this polymorphic transition. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| Posaconazole | |

| Adipic acid | |

| Kollidon 30 (Polyvinylpyrrolidone) | |

| Kollidon VA64 (Vinylpyrrolidone-vinyl acetate (B1210297) copolymer) | |

| Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) | |

| HPMCAS (Hypromellose acetate succinate) | |

| Parteck MXP (Polyvinyl alcohol) | |

| Kollicoat IR (Polyethylene glycol-polyvinyl alcohol graft copolymer) |

Conclusion

The comprehensive analysis and control of impurities are critical for ensuring the quality, safety, and efficacy of Posaconazole (B62084). A thorough understanding of the potential impurities, including those arising from the synthetic process and degradation, is essential. The application of advanced analytical techniques such as HPLC and LC-MS is necessary for the accurate detection and characterization of these impurities. Adherence to regulatory guidelines from bodies like the ICH and pharmacopeias ensures that Posaconazole meets the stringent quality standards required for pharmaceutical products. Ultimately, a robust impurity control strategy, integrated throughout the manufacturing process, is fundamental to providing a safe and effective medication for patients in need of antifungal therapy.

Regulatory Framework and Quality Standards for Posaconazole Impurities

Pharmacopoeial Standards (e.g., USP, Ph. Eur., BP, IP)

Pharmacopoeias provide official standards for medicines and their ingredients. While posaconazole (B62084) is not yet described in the European Pharmacopoeia, various pharmacopoeias are progressively including limits for impurities in APIs and formulations. asianpubs.orglongdom.orggeneesmiddeleninformatiebank.nl The United States Pharmacopeia (USP) has new monographs for Posaconazole Delayed-Release Tablets, Posaconazole Injection, and Posaconazole Oral Suspension. usp.org The British Pharmacopoeia (BP) also provides reference standards for posaconazole. sigmaaldrich.com These monographs often specify tests for related substances and set limits for known and unknown impurities. edqm.eu The European Pharmacopoeia (Ph. Eur.) provides general chapters on the control of impurities that are legally binding and implement ICH guidelines. edqm.eu The Indian Pharmacopoeia (IP) also incorporates limits for allowable levels of impurities. asianpubs.orglongdom.org For instance, some impurities in posaconazole synthesis are identified and controlled, such as Hydroxytriazole, Tosylated compound, Deshydroxy posaconazole, and Benzylated posaconazole. scirp.org

Strategies for Control of Potentially Genotoxic Impurities

Potentially genotoxic impurities (PGIs) are a class of impurities that can cause genetic mutations and potentially lead to cancer. freyrsolutions.com Due to their significant risk, they are controlled to much lower levels than ordinary impurities. tapi.com The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. freyrsolutions.comtoxhub-consulting.com

The control strategy for PGIs is based on risk management principles. tapi.com This involves:

Identification and Classification: Potential genotoxic impurities are identified based on the synthetic route and known reactivity of reagents and intermediates. mdpi.comgoogle.com They are classified based on their mutagenic and carcinogenic potential. mdpi.com For example, certain alkyl halides and sulfonate esters that can be formed during posaconazole synthesis are considered PGIs. mdpi.comresearchgate.net

Risk Assessment: The risk posed by each PGI is assessed. This includes evaluating the potential for the impurity to be present in the final drug substance and its toxicological properties. freyrsolutions.com

Control Strategies: Based on the risk assessment, appropriate control strategies are implemented. freyrsolutions.com These can range from testing for the impurity in the final API with a strict limit to controlling it at an earlier stage in the synthesis. tapi.com The goal is to ensure that the daily intake of a PGI does not exceed the Threshold of Toxicological Concern (TTC), which is generally 1.5 µ g/day for lifetime exposure. tapi.com If an impurity is effectively removed by the manufacturing process (a concept known as "purge"), routine testing may not be required. tapi.com

For posaconazole, specific genotoxic impurities such as methyl tosylate and p-toluenesulfonic acid have been identified as potentially arising from starting materials. google.com Control of these impurities in key intermediates is crucial to ensure the quality and safety of the final posaconazole product. google.com Recently, N-nitroso-posaconazole impurity 1 has been identified as a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of concern by the EMA. europa.euqbdgroup.com

Impact of Impurities on Posaconazole Drug Substance Quality

Chemical Purity and Assay Considerations

The chemical purity of posaconazole (B62084) is a critical quality attribute, and its assessment is heavily reliant on analytical methods capable of separating and quantifying the drug substance from any process-related or degradation impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. researchgate.net The development of stability-indicating HPLC methods is crucial to ensure that all potential degradation products can be detected and that the assay for posaconazole is specific and accurate.

Several impurities have been identified in posaconazole, arising from its synthesis or degradation. These include process-related impurities such as Intermediate-A, Intermediate-B, diastereomers, and formyl and benzyl (B1604629) posaconazole impurities. The presence of these impurities can directly impact the assay value of the API, leading to an underestimation of the actual drug content if not properly separated and accounted for.

Method validation according to International Conference on Harmonisation (ICH) guidelines is essential to ensure the reliability of analytical results. nih.gov This includes demonstrating the method's specificity, linearity, precision, accuracy, and robustness. researchgate.netnih.gov The sensitivity of the method is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which determine the lowest concentration of an impurity that can be reliably detected and quantified, respectively. nih.govchemrj.org For genotoxic impurities, which have the potential to be mutagenic, control at very low levels (parts per million, ppm) is often required, necessitating highly sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). tandfonline.com

| Impurity Type | Examples | Analytical Technique | Key Considerations |

|---|---|---|---|

| Process-Related | Intermediate-A, Intermediate-B, Formyl Posaconazole, Benzyl Posaconazole, Diastereomers | RP-HPLC with PDA/UV Detector | Method must achieve sufficient resolution (>2.0) between posaconazole and all impurities. |

| Degradation | Oxidative and hydrolytic degradants | Stability-Indicating HPLC, LC-MS/MS | Method must be able to separate degradation products from the main peak and other impurities. nih.gov |

| Genotoxic | BSKZ155, BSKZ117, BSKZ160 | LC-MS/MS | Requires high sensitivity with LOQ values typically in the ng/mL range to control impurities at ppm levels. tandfonline.com |

Chemical Stability and Degradation Kinetics

The chemical stability of posaconazole is a key factor in maintaining its quality and purity throughout its shelf life. The drug is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. nih.gov Understanding the degradation pathways and the kinetics of these reactions is essential for developing stable formulations and establishing appropriate storage conditions. researchgate.net

Forced degradation studies are performed to identify potential degradation products and evaluate the stability-indicating capability of analytical methods.

Acid and Base Hydrolysis: Significant degradation of posaconazole has been observed under acidic and basic conditions, particularly when heated. impactfactor.org For instance, treatment with 2N HCl at 70°C for one hour resulted in 5.41% degradation, while exposure to 2N NaOH under similar conditions caused 4.23% degradation. impactfactor.org

Oxidation: Posaconazole is unstable in the presence of oxidizing agents. researchgate.net Studies have shown that its degradation begins with the cleavage of the piperazine (B1678402) ring. researchgate.net The kinetics of oxidative degradation have been found to follow a second-order reaction model under various conditions of oxidizing agent concentration, temperature, and pH. researchgate.net

Photolysis: The drug has also shown susceptibility to photodegradation. nih.gov Kinetic studies of photolytic decomposition indicated that the degradation follows first-order kinetics. nih.gov After 120 minutes of exposure, a 60% degradation was observed. nih.gov

Thermal Degradation: While significant degradation was noted under thermal stress in some studies, others found the drug to be stable when heated at 70°C for a day. impactfactor.org

The characterization of degradation products is crucial for understanding the stability profile. Techniques like high-resolution mass spectrometry (LC-QTOF-MS) are used to identify the structures of these new chemical entities. researchgate.netnih.gov For example, under oxidative and photolytic stress, degradation products with modifications to the piperazine ring and the triazole and triazolone side chains have been identified. nih.gov

| Stress Condition | Observation | Degradation Kinetics | Identified Degradation Products (m/z) |

|---|---|---|---|

| Acid Hydrolysis (2N HCl, 70°C, 1 hr) | 5.41% degradation. impactfactor.org | Not specified | Two degradation products formed. impactfactor.org |

| Base Hydrolysis (2N NaOH, 70°C, 1 hr) | 4.23% degradation. impactfactor.org | Not specified | Two degradation products formed. impactfactor.org |

| Oxidation | Degradation via piperazine ring breakage. researchgate.net | Second-order. researchgate.net | m/z 717, m/z 733. researchgate.net |

| Photolysis | 60% degradation after 120 min. nih.gov | First-order. nih.gov | m/z 683 (DP1), m/z 411 (DP2), m/z 465 (DP3). nih.gov |

| Thermal (70°C, 24 hrs) | No degradation observed in one study. impactfactor.org | Not applicable | Not applicable |

Polymorphism and Solid-State Stability

Posaconazole is known to exhibit complex polymorphism, existing in multiple crystalline forms (polymorphs) as well as an amorphous state. The solid-state form of the API is a critical quality attribute because it can significantly influence key physicochemical properties such as solubility, dissolution rate, and physical stability. nih.gov The presence of impurities can potentially affect the crystallization process and the stability of different polymorphic forms.

The thermodynamically stable form of posaconazole is designated as Form I. researchgate.net However, other forms, such as Form S, have been identified in commercial oral suspensions. researchgate.net Form S is a hydrated form, and studies have shown that it is not the most stable form in water; over time, it can convert to a more stable hydrate (B1144303), Form A. This polymorphic conversion highlights the importance of solid-state stability, as changes in the crystal form post-formulation can impact drug performance. researchgate.net

The amorphous form of posaconazole offers the potential for enhanced solubility and bioavailability, which is advantageous for a Biopharmaceutics Classification System (BCS) Class II compound with low aqueous solubility. nih.govpharmaexcipients.com However, the high-energy amorphous state is thermodynamically unstable and tends to revert to a more stable crystalline form over time. pharmaexcipients.com To maintain the amorphous state and its associated benefits, posaconazole is often formulated as an amorphous solid dispersion (ASD) with various polymers. nih.govnih.gov The choice of polymer is critical, as it affects the physical stability of the amorphous drug. Studies have shown that the physical stability of posaconazole-based ASDs increases with the amorphousness of the polymer used. nih.gov

The solid-state properties are typically characterized using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). sciensage.info DSC analysis of pure crystalline posaconazole shows a characteristic sharp melting endotherm at approximately 169-170°C, confirming its crystalline nature and purity. sciensage.info In contrast, the DSC thermogram of an amorphous solid dispersion shows the absence of this melting peak, indicating the successful conversion to the amorphous state. sciensage.info

| Solid State Form | Key Characteristics | Stability Considerations |

|---|---|---|

| Form I | Thermodynamically stable crystalline polymorph. researchgate.net | Used for the production of oral suspensions but can convert to Form S in the final formulation. researchgate.net |

| Form S | Hydrated crystalline form found in oral suspensions. researchgate.net | Not the most stable form in water; can convert to a more stable hydrate (Form A) over time. |

| Amorphous | Offers enhanced solubility and bioavailability. nih.gov | Thermodynamically unstable and prone to crystallization. pharmaexcipients.com Requires stabilization, typically in an amorphous solid dispersion with polymers. nih.gov |

Research Gaps and Future Directions in Posaconazole Impurity Research

Development of Novel Analytical Methods for Trace Impurities